2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine

Description

Chemical Identity and Structural Features

Molecular Composition and Properties

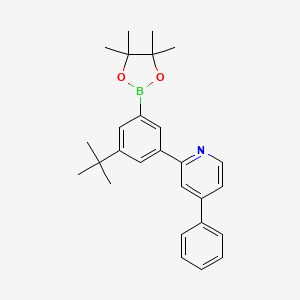

2-(3-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine possesses the molecular formula C27H32BNO2 and a molecular weight of 413.36 g/mol . The structure comprises three key components:

- A pyridine ring substituted at the 4-position with a phenyl group.

- A 3-(tert-butyl)-5-boronate ester phenyl group linked to the pyridine’s 2-position.

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) that enhances stability and solubility in organic solvents.

The tert-butyl group at the phenyl ring’s 3-position provides steric hindrance, reducing undesired side reactions during synthetic processes. Meanwhile, the boronate ester enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction in carbon-carbon bond formation.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 2411987-38-5 |

| Assay | ≥95.0% |

| Molecular Formula | C27H32BNO2 |

| Molecular Weight | 413.36 g/mol |

| Storage Conditions | Dark, dry, room temperature |

| Applications | Organic synthetic intermediate |

Properties

IUPAC Name |

2-[3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32BNO2/c1-25(2,3)22-15-21(16-23(18-22)28-30-26(4,5)27(6,7)31-28)24-17-20(13-14-29-24)19-11-9-8-10-12-19/h8-18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKMPWXBPSMMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C3=NC=CC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated pyridine under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester typically yields boronic acids, while reduction of the pyridine ring results in piperidine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its role as a host material in OLEDs. Its structural properties allow for efficient charge transport and exciton management, which are critical for enhancing the performance of OLED devices. Studies have shown that incorporating such boron-containing compounds can improve the stability and efficiency of blue phosphorescent OLEDs by providing a suitable environment for triplet excitons .

Organic Photovoltaics (OPVs)

In OPVs, the compound's unique electronic properties enable it to function as an electron donor or acceptor. Its ability to form stable complexes with other organic materials enhances light absorption and charge separation efficiency. Research indicates that materials with boron-dioxaborolane structures can significantly boost the power conversion efficiency of OPV devices .

Medicinal Chemistry

Drug Design and Development

The presence of boron in the compound is particularly noteworthy in medicinal chemistry. Boron-containing compounds have been recognized for their ability to interact with biological targets, making them valuable in drug design. The compound's structure suggests potential applications in developing new therapeutic agents, especially in targeting specific enzymes or receptors involved in diseases such as cancer .

Antitumor Activity

Preliminary studies indicate that compounds similar to 2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine exhibit antitumor properties. The mechanism is believed to involve the inhibition of cell proliferation through apoptosis induction in cancer cells. Further research is needed to elucidate these mechanisms and enhance efficacy through structural modifications .

Materials Science

Polymer Science

In polymer science, this compound can serve as a functional monomer for synthesizing advanced materials with specific properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the overall performance of materials used in electronics and coatings .

Nanomaterials

The compound's unique structure allows it to be utilized in creating nanomaterials with tailored properties for applications in catalysis and sensing technologies. For instance, its ability to form stable complexes can be exploited to create nanocomposites that exhibit enhanced catalytic activity or selectivity in chemical reactions .

Case Studies

Mechanism of Action

The mechanism by which 2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .

Comparison with Similar Compounds

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C17H20BNO2

- Molecular Weight : 281.16 g/mol

- CAS : 879291-27-7

- Key Features : Lacks the tert-butyl group and the additional phenyl ring on the pyridine core.

- Applications : Widely used in synthesizing biaryl structures due to its ≥98% purity and commercial availability .

| Property | Target Compound | 2-Phenyl Analogue |

|---|---|---|

| Molecular Weight | 413.36 | 281.16 |

| Substituents | tert-butyl, phenyl | Phenyl |

| Purity | >99% | ≥98% |

| Steric Hindrance | High | Moderate |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Molecular Formula: C12H15BF3NO2

- Molecular Weight : 273.06 g/mol

- CAS : 1084953-47-8

- Key Features : Contains a trifluoromethyl group at position 5, introducing strong electron-withdrawing effects.

- Reactivity : Enhanced electrophilicity at the boron center due to the electron-deficient trifluoromethyl group, accelerating coupling reactions with electron-rich aryl halides .

- Applications : Used in fluorinated drug intermediates and agrochemicals .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Functional Group Influence

- Steric Effects : The tert-butyl group in the target compound imposes significant steric hindrance, reducing reaction rates but improving selectivity in crowded coupling environments .

- Electronic Effects : Trifluoromethyl groups enhance boron electrophilicity, while phenyl and tert-butyl groups provide moderate electron-donating effects .

Biological Activity

The compound 2-(3-(Tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-phenylpyridine is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, biological evaluations, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 394.50 g/mol. The presence of the tert-butyl group and the dioxaborolane enhances its solubility and stability in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with pyridine-based substrates. The process often utilizes palladium-catalyzed cross-coupling reactions, which are standard in organic synthesis for constructing complex molecules.

1. Anticancer Properties

Recent studies have indicated that compounds containing boron moieties exhibit significant anticancer activity. For instance, the compound was evaluated against various cancer cell lines to assess its cytotoxic effects. In vitro assays demonstrated that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range (approximately 5-10 µM) .

The proposed mechanism for the anticancer activity involves the disruption of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, the compound's ability to inhibit angiogenesis was also noted, which is critical in preventing tumor growth.

3. Inhibition of PD-L1

Another area of interest is the compound's potential as an immune checkpoint inhibitor. Research indicates that it can disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation against tumors. This was confirmed through cellular assays where increased luciferase activity indicated enhanced T-cell response upon treatment with the compound .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 6.5 | Apoptosis |

| Anticancer | A549 | 8.0 | Apoptosis |

| Immune Checkpoint | Jurkat T-cells | N/A | PD-L1 Inhibition |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The lead compound showed promising results against various cancer types, leading to further investigations into its pharmacokinetics and bioavailability .

Case Study 2: Immune Modulation

A separate study focused on the immune-modulating effects of this compound in a murine model of cancer. The findings suggested that treatment with this compound led to significant tumor regression and improved survival rates compared to controls .

Q & A

Basic: What synthetic strategies are employed to introduce the tert-butyl and dioxaborolane groups into this compound?

Methodological Answer:

The tert-butyl group is typically introduced via alkylation or palladium-catalyzed cross-coupling reactions. For the dioxaborolane moiety, Suzuki-Miyaura coupling is commonly used, leveraging boronic acid pinacol esters. For example, microwave-assisted reactions (140°C, argon atmosphere) with bis(triphenylphosphine)palladium(II) dichloride as a catalyst enable efficient coupling of boronate-containing intermediates to aryl halides . Purification often involves silica gel column chromatography with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) .

Basic: How is compound purity validated after synthesis?

Methodological Answer:

Purity is assessed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS). For instance, HPLC retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and LCMS data (e.g., m/z 757 [M+H]+) confirm molecular identity and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation .

Advanced: How can researchers optimize low yields in Suzuki-Miyaura coupling steps?

Methodological Answer:

Low yields may arise from catalyst inefficiency or side reactions. Optimization strategies include:

- Catalyst Selection : Switching from Pd(PPh₃)₄ to PdCl₂(dppf) for sterically hindered substrates .

- Ligand Effects : Bulky ligands (e.g., XPhos) improve stability and reduce homocoupling byproducts.

- Temperature Control : Microwave-assisted heating (140°C) enhances reaction rates and reproducibility .

- Solvent System : A toluene/EtOH/H₂O mixture (3:1:1) balances solubility and reactivity .

Advanced: What analytical techniques elucidate substituent effects on reactivity?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals electronic effects of substituents (e.g., tert-butyl’s electron-donating behavior) on aromatic protons .

- X-ray Crystallography : Determines steric hindrance from the tert-butyl group and dioxaborolane geometry .

- Kinetic Studies : Monitoring reaction intermediates via time-resolved LCMS identifies rate-limiting steps in cross-coupling reactions .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the tert-butyl group with cyclohexyl or isopropyl to probe steric effects. Modify the phenylpyridine core with electron-withdrawing groups (e.g., -CF₃) to assess electronic influences .

- Boronate Tuning : Substitute the dioxaborolane with alternative boronate esters (e.g., MIDA boronate) to study hydrolytic stability .

- Computational Modeling : Density functional theory (DFT) predicts binding affinities and transition-state geometries for catalytic steps .

Advanced: How to resolve contradictory data in cross-coupling efficiencies across studies?

Methodological Answer:

Contradictions often stem from:

- Catalyst Batches : Variability in Pd catalyst purity (e.g., residual ligands) impacts reactivity. Use freshly prepared catalysts or commercial sources with certified activity .

- Oxygen Sensitivity : Trace oxygen degrades boronate esters. Ensure rigorous inert conditions (argon/vacuum cycles) and degassed solvents .

- Substrate Compatibility : Steric clashes between tert-butyl and boronate groups may reduce coupling efficiency. Pre-complexation studies (e.g., NOE NMR) identify unfavorable conformations .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- Handling Boronates : Use gloveboxes or Schlenk lines to prevent hydrolysis of dioxaborolane groups .

- Tert-Butyl Stability : Avoid strong acids/bases that may cleave the tert-butyl group. Monitor exotherms during Boc deprotection steps .

- Waste Management : Quench residual Pd catalysts with aqueous EDTA or activated carbon filtration .

Advanced: How to analyze regioselectivity in multi-step functionalization?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., pyridine N-oxides) to control tert-butyl and boronate positioning .

- Isotopic Labeling : ¹³C-labeled intermediates track regiochemical outcomes in NMR .

- Competition Experiments : Compare reaction rates of substituted vs. unsubstituted aryl halides under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.